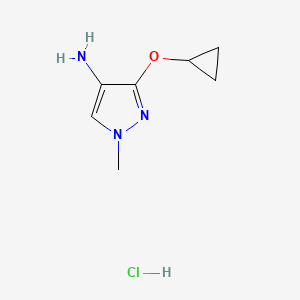
(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate is a complex organic compound that features a unique combination of a dioxoisoindole moiety and a fluorocyclobutane carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The fluorocyclobutane carboxylate group can be introduced through a series of substitution reactions involving fluorinated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been studied for its antiviral, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mécanisme D'action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and fluorinated cyclobutane carboxylates. Examples include:
- N-isoindoline-1,3-dione derivatives
- Fluorocyclobutane carboxylates
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate apart is its unique combination of the dioxoisoindole and fluorocyclobutane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H10FNO4 |
|---|---|
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H10FNO4/c14-8-5-7(6-8)13(18)19-15-11(16)9-3-1-2-4-10(9)12(15)17/h1-4,7-8H,5-6H2 |
Clé InChI |
KJMNVCLVWHFJFY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


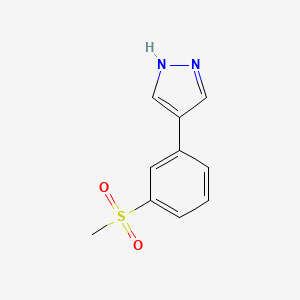

![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
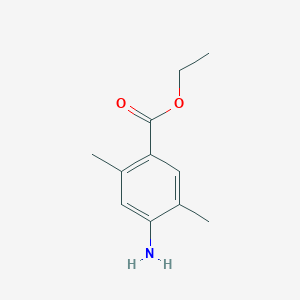
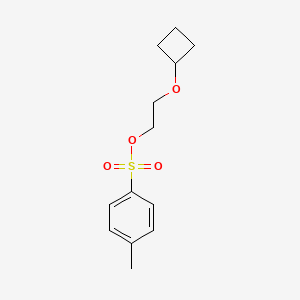
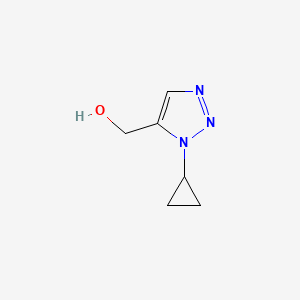
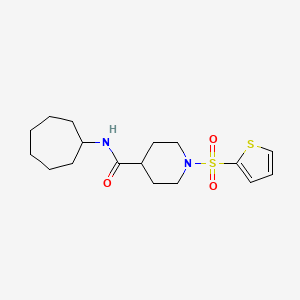
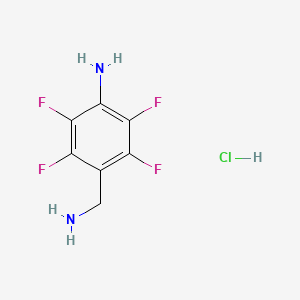
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
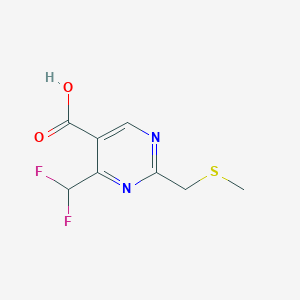
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
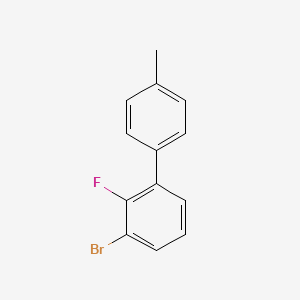
![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
